2-(1H-pyrrol-1-ylmethyl)pyridine
Overview
Description
2-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both pyridine and pyrrole rings in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of pyridine-2-carbaldehyde with pyrrole in the presence of a suitable catalyst. One common method is as follows:
Starting Materials: Pyridine-2-carbaldehyde and pyrrole.
Catalyst: A Lewis acid such as zinc chloride or aluminum chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically around 80-100°C.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Pyridine-2-carboxylic acid and pyrrole-2-carboxylic acid derivatives.
Reduction: Reduced pyridine and pyrrole derivatives.
Substitution: Halogenated or aminated pyridine and pyrrole derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-ylmethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with various molecular targets. The pyridine ring can act as a ligand, coordinating with metal ions and forming complexes that can influence biological pathways. The pyrrole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)pyridine: Lacks the methyl group, leading to different chemical reactivity and properties.
2-(1H-pyrrol-1-ylmethyl)quinoline: Contains a quinoline ring instead of a pyridine ring, resulting in different electronic and steric effects.
2-(1H-pyrrol-1-ylmethyl)benzene: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior.
Uniqueness
2-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical properties. This dual-ring structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(pyrrol-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRUERUDFISJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352960 | |
Record name | 2-(1H-pyrrol-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78210-51-2 | |
Record name | 2-(1H-pyrrol-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78210-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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